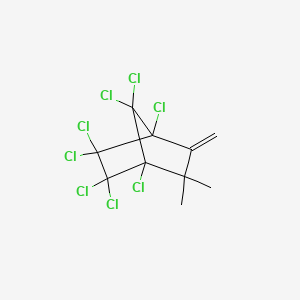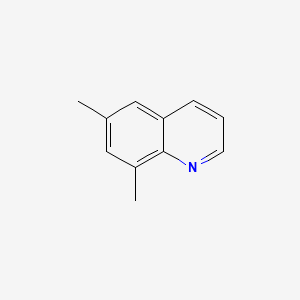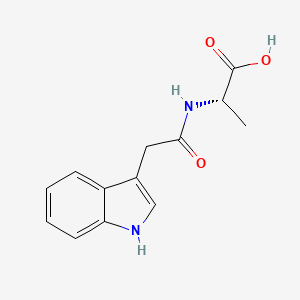
IAA-L-Ala
Overview
Description
IAA-L-Ala, also known as indole-3-acetyl-L-alanine, is a compound with the molecular formula C13H14N2O3 . It is a pale yellow crystalline powder that is soluble in water and organic solvents. It is a chiral molecule, meaning it exists in two mirror-image forms known as enantiomers.
Synthesis Analysis
Multiple pathways have been proposed for the biosynthesis of indole-3-acetic acid (IAA), the primary auxin in a number of plant species . The predominant biosynthetic route to IAA in Arabidopsis thaliana is widely believed to be through the YUCCA pathway, in which the amino acid tryptophan (Trp) is converted to indole-3-pyruvic acid (IPyA), which is then converted to IAA by YUCCA flavin monooxygenase enzymes .
Molecular Structure Analysis
The molecular structure of IAA-L-Ala is characterized by an average mass of 246.262 Da and a mono-isotopic mass of 246.100449 Da . It has one defined stereocenter .
Chemical Reactions Analysis
IAA-L-Ala is involved in a variety of chemical reactions. For instance, it plays a role in the biosynthesis of indole-3-acetic acid (IAA), a principal auxin in plants . IAA can be converted to ester conjugates with sugars involving UDP-glucose transferases, amide conjugates with amino acids by IAA amino acid conjugate synthetases .
Physical And Chemical Properties Analysis
IAA-L-Ala has a density of 1.3±0.1 g/cm3, a boiling point of 601.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It has a molar refractivity of 67.1±0.3 cm3, a polar surface area of 82 Å2, and a molar volume of 185.1±3.0 cm3 .
Scientific Research Applications
Plant Growth Regulation
IAA-L-Ala is an auxin conjugate, which plays a crucial role in plant development. As a storage form of the active plant hormone indole-3-acetic acid (IAA), it regulates various aspects of plant growth, including cell division, elongation, and differentiation . The controlled release of IAA from its conjugates like IAA-L-Ala ensures a steady supply of the hormone for optimal plant growth.
Stress Response Modulation
Research indicates that IAA-L-Ala may be involved in the plant’s response to stress conditions. The conjugate can be hydrolyzed to release free IAA, which modulates the plant’s physiological responses to environmental stresses such as drought, salinity, and temperature extremes .
Developmental Processes
IAA-L-Ala is implicated in key developmental processes in plants. It is associated with the formation of vascular tissues, the development of embryos, and the initiation of shoot and root systems. The precise regulation of auxin levels through conjugation and deconjugation is vital for these processes .
Modulation of Auxin Homeostasis
The homeostasis of auxin, a critical plant hormone, is maintained through the synthesis and hydrolysis of its conjugates like IAA-L-Ala. This balance is essential for the plant’s overall growth and development, ensuring that auxin levels are neither too high nor too low .
Agricultural Applications
IAA-L-Ala has potential applications in agriculture, where it could be used to enhance crop yields, improve plant health, and increase resistance to pests and diseases. By influencing auxin levels, it can indirectly affect fruit development and ripening processes .
Biotechnological Research
In biotechnological research, IAA-L-Ala serves as a model compound to study the mechanisms of auxin action and metabolism. Understanding how IAA-L-Ala is synthesized and metabolized can lead to the development of novel strategies for crop improvement .
Future Directions
properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCJLXTUCMFLF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349333 | |
| Record name | IAA-L-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IAA-L-Ala | |
CAS RN |
57105-39-2 | |
| Record name | IAA-L-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) in cancer treatment?
A1: Recent studies suggest that pre-treatment serum levels of IAA-L-Ala could be a potential biomarker for predicting treatment efficacy in patients with advanced non-small-cell lung cancer (NSCLC) undergoing PD-1 inhibitor plus chemotherapy. [] Specifically, lower levels of IAA-L-Ala were associated with improved outcomes and longer progression-free survival (PFS) in these patients. [] This finding highlights the potential of IAA-L-Ala as a predictive biomarker for this specific treatment approach.
Q2: How does the role of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) differ across various plant species?
A2: While IAA-L-Ala shows promise as a potential biomarker in cancer treatment, it also plays a role in plant metabolism. Research indicates significant differences in the metabolic profiles of watermelon fruits (Citrullus spp.) with varying domestication statuses. [] IAA-L-Ala was identified as one of the main divergent metabolites contributing to the difference between cultivated watermelon fruits with different flesh colors. [] This highlights the diverse roles this compound can play across different biological contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



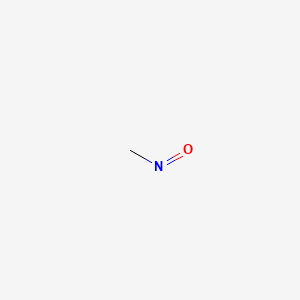


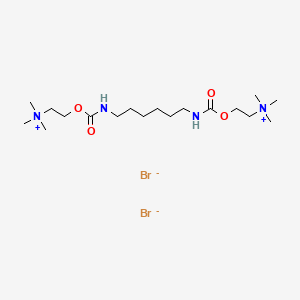

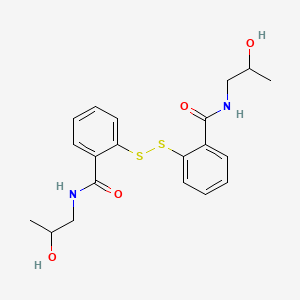

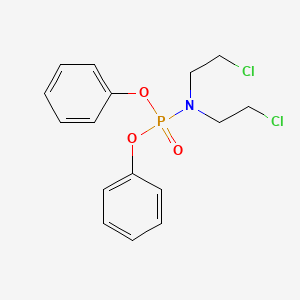

![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)

